An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH
An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-sarcosine (Boc-Sar-OH), a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, reactivity, and provides established experimental protocols for its synthesis, purification, and application.
Core Chemical Properties
Boc-Sar-OH, with the CAS number 13734-36-6, is a derivative of sarcosine (B1681465) (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protecting group imparts specific solubility characteristics and allows for controlled reactions in peptide synthesis.[4]
Physicochemical Data
The key quantitative properties of Boc-Sar-OH are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₄ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Melting Point | 88-90 °C | [2][5] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| pKa | 4.03 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane (B109758), Chloroform (B151607), Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in Methanol and has limited solubility in water. | [2][8] |
| Storage Temperature | 2-8°C, Hygroscopic | [2][5] |
Spectroscopic Data
The structural integrity of Boc-Sar-OH can be confirmed through various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the α-methylene protons (a singlet).
-
¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the α-carbon.[9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of Boc-Sar-OH exhibits characteristic absorption bands. These include N-H stretching vibrations, C=O stretching from the carbamate (B1207046) and carboxylic acid groups, and C-H stretching from the alkyl groups. The NIST WebBook provides a reference gas-phase IR spectrum for t-Boc-sarcosine.[11][12]
Reactivity and Chemical Behavior
The chemical reactivity of Boc-Sar-OH is primarily dictated by the Boc-protecting group and the carboxylic acid functionality.
Boc Group Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[13][14]
-
Protection : The Boc group is introduced by reacting sarcosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[8][15]
-
Deprotection : The Boc group is labile under acidic conditions.[16] It is readily cleaved using moderately strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[17][18] This deprotection step is fundamental in Boc-based SPPS to expose the amine for subsequent amino acid coupling.[16] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[13]
Peptide Bond Formation
The carboxylic acid group of Boc-Sar-OH is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Boc-Sar-OH.
Synthesis of Boc-Sar-OH
This protocol describes a common method for the synthesis of Boc-Sar-OH from sarcosine.
Materials:
-
Sarcosine (N-methylglycine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
1N Hydrochloric acid (HCl)
-
Chloroform
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve N-methylglycine (e.g., 593 mg) in a mixture of dioxane (10 mL) and water (6 mL).[6]
-
Slowly add a solution of sodium hydroxide (e.g., 1.2 g in water) to the mixture.[6]
-
Cool the mixture to 0°C in an ice bath.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.73 g) dissolved in dioxane (2 mL).[6]
-
Stir the mixture at room temperature for 16 hours.[6]
-
Evaporate the dioxane under reduced pressure.[6]
-
Acidify the remaining aqueous layer to a pH of approximately 3 with 1N HCl.[6]
-
Extract the aqueous layer with chloroform (3x).[6]
-
Combine the organic layers and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the Boc-Sar-OH product.[6]
Purification by Recrystallization
Boc-Sar-OH, if obtained as an oil or impure solid, can be purified by recrystallization.
General Procedure:
-
Dissolve the crude Boc-Sar-OH in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[21][22]
-
If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities.[21]
-
Hot filter the solution to remove any insoluble impurities or activated carbon.[21]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[21]
-
Further cool the solution in an ice bath to maximize crystal yield.[21]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Wash the crystals with a small amount of cold solvent.[22]
-
Dry the purified crystals under vacuum.[21] A patent describes a method of obtaining crystalline Boc-amino acids from an oily residue by adding seed crystals and pulping with a weak polar solvent.[23][24]
Boc Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This protocol outlines the incorporation of Boc-Sar-OH into a dipeptide on a solid support.
Materials:
-
Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid attached)
-
Boc-Sar-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Activator (e.g., HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[25]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Sar-OH (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.[20]
-
Add DIEA (4-8 equivalents) to the activation mixture.[20]
-
Immediately add the activated amino acid solution to the neutralized resin.[20]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[20]
-
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[20]
HPLC Analysis of Peptides Containing Boc-Sar-OH
System and Conditions:
-
System: Standard analytical HPLC with a UV detector.[26]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[26]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[26]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[26]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized.[26]
-
Flow Rate: 1.0 mL/min.[26]
-
Detection: UV absorbance at 214 nm and 280 nm.[26]
Visualizing Chemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key chemical workflows involving Boc-Sar-OH.
Caption: Synthesis of Boc-Sar-OH.
References
- 1. Boc-Sar-OH, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 2. BOC-SAR-OH | 13734-36-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Sar-OH = 99.0 T 13734-36-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Boc-Sar-OH | 13734-36-6 | TCI AMERICA [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. t-Boc-sarcosine [webbook.nist.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 24. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
